molecular formula C18H27ClN2O5S B4145943 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4145943
M. Wt: 418.9 g/mol
InChI Key: UTXGYLCGFOCSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid is a chemical compound that features a piperazine ring substituted with a 4-chlorophenylthioethoxy group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:

    Formation of the 4-chlorophenylthioethanol intermediate: This can be achieved by reacting 4-chlorothiophenol with ethylene oxide under basic conditions.

    Alkylation of piperazine: The intermediate is then reacted with 4-ethylpiperazine in the presence of a suitable base to form the desired product.

    Oxalate formation: The final step involves the reaction of the product with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound can be used to study the effects of piperazine derivatives on biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2OS.C2H2O4/c1-2-18-7-9-19(10-8-18)11-12-20-13-14-21-16-5-3-15(17)4-6-16;3-1(4)2(5)6/h3-6H,2,7-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXGYLCGFOCSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.